3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol
Description
Significance of Photoreactive Probes in Molecular Interaction Research
Photoreactive probes are molecules that can be activated by light to form a covalent bond with a nearby interacting molecule. This process, known as photoaffinity labeling, allows scientists to "capture" and subsequently identify the binding partners of a molecule of interest.
Photoaffinity labeling (PAL) is a powerful technique used to investigate interactions between small molecules and their biological targets, such as proteins. researchgate.net The core principle of PAL involves a chemical probe that, upon irradiation with light of a specific wavelength, forms a highly reactive intermediate. nih.gov This intermediate then rapidly forms a covalent bond with any molecule in its immediate vicinity, which is ideally the target protein. nih.gov This covalent linkage allows for the identification of previously unknown targets of ligands and can help elucidate protein structures and functions. nih.gov
The general design of a photoaffinity probe consists of three key components:
An affinity/specificity unit: This is the part of the probe that recognizes and binds to the target molecule. nih.gov
A photoreactive moiety: This is a chemical group that becomes reactive upon exposure to light. nih.gov
An identification/reporter tag: This tag, often a biotin (B1667282) or a fluorescent molecule, enables the detection and isolation of the probe-protein complex. nih.govacs.org
The utility of PAL is vast, with applications in drug discovery for identifying new drug targets and molecular interactions. nih.govnih.gov It is also instrumental in probing the location and structure of binding sites on proteins. nih.gov
Among the various photoreactive groups used in PAL, diazirines have gained significant attention due to several key advantages. creative-biolabs.com Diazirines are three-membered rings containing two nitrogen atoms. researchgate.net Upon photolysis, they generate highly reactive carbenes that can readily insert into a wide range of chemical bonds, including C-H and N-H bonds found in proteins. researchgate.net
Key advantages of diazirine moieties include:
Small Size: Diazirines are sterically small, which minimizes the risk of the photoreactive group itself interfering with the natural interaction between the probe and its target. researchgate.netnih.gov
High Reactivity and Efficiency: The carbene intermediates generated from diazirines are highly reactive and have a short lifetime, leading to efficient and specific labeling of the binding partner. researchgate.netnih.gov
Stability: Diazirine-containing probes are generally stable in the dark and can be handled without special precautions to avoid light during synthesis and initial incubation. nih.gov
Low Background Labeling: Aliphatic diazirines, in particular, tend to exhibit a lower degree of nonspecific labeling compared to other photoreactive groups. acs.org
Structural Framework and Functional Relevance of Diazirine-Containing Propanol (B110389) Derivatives
The specific structure of a photoreactive probe is critical to its function. In the case of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, the molecule is comprised of two key functional parts: the methyl-diazirine group and the propanol backbone.
The core of the photoreactivity of this compound lies in its methyl-diazirine group. This functional group serves as the photoactivatable moiety. Upon irradiation with UV light, typically around 365 nm, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. acs.orgnih.gov This carbene can then covalently bind to nearby molecules, effectively "labeling" the interaction partners. The presence of the methyl group on the diazirine ring can influence the reactivity and stability of the resulting carbene.
The propanol portion of the molecule acts as a linker or spacer. The hydroxyl (-OH) group of the propanol provides a convenient point of attachment for other molecules. This allows for the versatile incorporation of the photoreactive diazirine unit into a larger probe molecule designed to target a specific biological system. For instance, the hydroxyl group can be chemically modified to connect the diazirine probe to a ligand of interest, a biotin tag for purification, or a fluorescent reporter for visualization. nih.govsigmaaldrich.com The length and flexibility of the propanol chain can also be important, as it positions the photoreactive diazirine at an optimal distance to label the target upon binding.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJQQKQBBXUDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photochemical Reactivity and Activation Mechanisms of Diazirine Moieties
UV Light-Induced Decomposition Pathways of Diazirines
Diazirines are prized for their ability to remain inert until intentionally activated by a specific stimulus, namely ultraviolet (UV) light. nih.gov This controlled activation is central to their function as photo-crosslinking agents.
The primary photochemical event for a diazirine, such as that in 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, is its decomposition under UV irradiation. This process involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically stable and inert gas. wikipedia.org The loss of nitrogen gas results in the formation of a transient, divalent carbon species known as a carbene. nih.govnih.gov
Specifically, the irradiation of this compound generates the corresponding highly reactive 1-hydroxypropyl-1-methylcarbene. This carbene intermediate is characterized by a carbon atom with two unshared electrons, making it exceptionally reactive and short-lived. nih.gov It is this transient carbene that is responsible for the subsequent covalent bond-forming reactions. An alternative, though less direct pathway, involves the photoisomerization of the diazirine into a linear diazo compound, which then also decomposes to release nitrogen and form the carbene intermediate. nih.govnih.gov
The activation of the diazirine moiety is not triggered by any light but requires photons of a specific energy level, which corresponds to the UV-A spectrum. nih.gov Typically, diazirines are effectively activated by long-wave UV light, with wavelengths in the range of 340 to 380 nm. nih.govnih.gov This specific wavelength requirement is advantageous as it minimizes potential photodamage to biological molecules, which are more susceptible to shorter wavelength UV radiation. The diazirine ring itself is relatively stable in the absence of light, as well as to heat, allowing for controlled initiation of the cross-linking reaction at a desired time and location. nih.govrsc.org
| Activation Parameter | Description |
| Activating Stimulus | UV Light |
| Typical Wavelength Range | 340-380 nm |
| Primary Product | Carbene Intermediate |
| Byproduct | Dinitrogen (N₂) |
Mechanisms of Covalent Bond Formation with Target Molecules
Once generated, the carbene intermediate is extremely reactive and will rapidly interact with nearby molecules to form stable covalent bonds, effectively cross-linking the probe molecule to its binding partner. nih.gov
The high reactivity of the carbene generated from this compound allows it to participate in a variety of insertion reactions. Unlike more selective reagents, carbenes are capable of inserting into strong, typically unreactive single bonds, including carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds. wikipedia.orgnih.gov This broad reactivity is a key advantage of diazirine-based photoaffinity labeling, as it increases the probability of successfully capturing an interaction, regardless of the specific amino acid residues present at the binding site. The carbene can also react with carbon-carbon (C-C) bonds. nih.gov
| Bond Type | Interaction |
| C-H | Insertion |
| N-H | Insertion |
| O-H | Insertion |
The specificity of the cross-linking reaction is largely determined by the proximity of the probe to its target at the moment of photoactivation. The carbene intermediate is extremely short-lived, on the order of picoseconds to nanoseconds, ensuring that covalent modification is restricted to molecules within its immediate vicinity. nih.gov
Applications of 3 3 Methyl 3h Diazirin 3 Yl Propan 1 Ol Derived Probes in Photoaffinity Labeling
Design Principles for Photoaffinity Probes Incorporating Diazirine Propanol (B110389)
The effectiveness of a photoaffinity labeling experiment hinges on the meticulous design of the chemical probe. Probes derived from 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol are engineered to be versatile tools, capable of not only capturing binding partners but also facilitating their subsequent enrichment and identification. nih.govnih.govnih.gov
Multifunctional Probe Architectures (Bifunctional, Trifunctional)
Modern photoaffinity probes are often multifunctional, incorporating several key components to streamline the experimental workflow from covalent capture to analysis. nih.govnih.govsigmaaldrich.com These architectures, typically bifunctional or trifunctional, are designed to maximize efficiency and minimize non-specific interactions. nih.gov
The core of these probes is the photoreactive group, and the diazirine in this compound is an excellent choice. nih.gov Diazirines are favored for their small size, which minimizes perturbation of the interaction between the probe and its target. researchgate.netmdpi.com Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring irreversibly loses nitrogen gas to generate a highly reactive carbene. nih.govmdpi.com This carbene can then rapidly and non-selectively insert into nearby chemical bonds of the interacting biomolecule, forming a stable covalent linkage. nih.govresearchgate.net This rapid reaction is crucial for capturing transient or weak interactions. mdpi.com The alkyl nature of the diazirine in this specific compound can lead to a preference for labeling acidic amino acid residues like glutamate (B1630785) and aspartate. nih.govresearchgate.net
To isolate the now covalently-linked probe-biomolecule complex from a complex biological mixture, an affinity tag is incorporated into the probe's design. nih.gov Biotin (B1667282) is a widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin or avidin (B1170675) proteins. nih.govprinceton.edu This high-affinity interaction allows for the efficient enrichment of biotinylated proteins using streptavidin-coated beads, separating them from the vast excess of unlabeled proteins. nih.gov
A more recent and sophisticated approach involves the incorporation of a bioorthogonal handle, such as a terminal alkyne, into the probe architecture. nih.govnih.govnih.gov This strategy offers greater flexibility. Instead of a bulky tag like biotin being present during the initial binding and photo-crosslinking event, a small, non-perturbative alkyne group is used. nih.gov After the covalent capture and cell lysis, a reporter molecule, such as a fluorescent dye or biotin attached to an azide, can be "clicked" onto the alkyne handle via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govidtdna.com This two-step process minimizes the risk of the reporter group interfering with the initial binding event. nih.gov
Optimization of Linker Length and Flexibility to Minimize Steric Hindrance
The linker connecting the photoreactive diazirine group, the affinity tag, and the bioorthogonal handle to the ligand of interest plays a critical role in the success of the photoaffinity labeling experiment. The length and flexibility of this linker must be carefully optimized. researchgate.net A linker that is too short may cause steric hindrance, preventing the probe from accessing the binding site of the target biomolecule. Conversely, a linker that is too long or overly flexible might allow the photoreactive group to label non-specific proteins in the vicinity, leading to false-positive results. The placement of the diazirine group on the linker is also a crucial consideration, as it can influence which proteins are captured. rsc.orgbiorxiv.org
Elucidation of Biomolecular Binding Partners and Interaction Interfaces
The ultimate goal of employing photoaffinity probes derived from this compound is to identify and characterize the biomolecular binding partners of a given ligand. capes.gov.brnih.gov Once the probe-biomolecule complex is enriched, typically through biotin-streptavidin affinity purification, the identity of the captured protein is determined using mass spectrometry-based proteomics. nih.govnih.gov
Detailed analysis of the mass spectrometry data can often pinpoint the specific amino acid residues that were cross-linked by the diazirine probe. researchgate.net This provides valuable information about the binding interface, revealing the precise location on the protein where the interaction occurs. nih.govnih.gov This level of detail is invaluable for understanding the mechanism of action of drugs and other bioactive molecules, and for the rational design of new therapeutic agents.
Table 1: Key Functional Components of Multifunctional Photoaffinity Probes
| Component | Function | Example |
|---|---|---|
| Photoreactive Group | Forms a covalent bond with the target upon light activation. | This compound |
| Affinity Tag | Enables purification and enrichment of the labeled biomolecule. | Biotin |
| Bioorthogonal Handle | Allows for the attachment of a reporter molecule after cross-linking. | Terminal Alkyne |
| Linker | Connects the functional components and influences probe accessibility. | Polyethylene glycol (PEG) chains |
Table 2: Research Findings on Diazirine-Based Probes
| Finding | Significance | Reference(s) |
|---|---|---|
| Alkyl diazirines preferentially label acidic amino acids. | Provides insight into the types of interactions that can be captured. | nih.govresearchgate.net |
| Trifunctional probes with an alkyne handle reduce steric hindrance. | Improves the success rate of identifying true binding partners. | nih.govnih.gov |
| Linker length and diazirine placement affect which proteins are labeled. | Highlights the importance of careful probe design and optimization. | rsc.orgbiorxiv.org |
| Diazirine probes can be used to map specific binding sites on proteins. | Offers detailed structural information about biomolecular interactions. | nih.govnih.gov |
Investigation of Ligand-Receptor and Protein-Protein Interactions
Photoaffinity labeling utilizing diazirine-based probes has become a widely used method for the study of ligand-receptor and protein-protein interactions. capes.gov.brvu.nlnih.gov By incorporating a diazirine group into a ligand or a molecule known to interact with a specific protein, researchers can permanently crosslink the interacting partners upon photoactivation. nih.govbeilstein-journals.org This covalent linkage allows for the stabilization of otherwise transient interactions, facilitating their detection and analysis. nih.gov
The process typically involves incubating the diazirine-containing probe with the biological sample, allowing it to bind to its target protein. Subsequent exposure to UV light triggers the formation of the reactive carbene, which then covalently bonds to the target protein at or near the binding site. nih.govbeilstein-journals.org The resulting covalently linked complex can then be isolated and analyzed using various biochemical techniques, such as mass spectrometry, to identify the binding partners and map the interaction sites. beilstein-journals.orgacs.org This approach has been successfully applied to investigate a wide range of interactions, including those involving enzymes and nucleic acids. nih.gov
Comprehensive Target Identification in Complex Biological Matrices
A significant challenge in drug discovery and chemical biology is the identification of the molecular targets of bioactive small molecules within a complex cellular environment. nih.gov Photoaffinity labeling with diazirine-based probes provides a robust solution for this challenge. nih.govnih.gov By functionalizing a bioactive small molecule with a diazirine group and a reporter tag (such as biotin or an alkyne for click chemistry), researchers can use the molecule to "fish" for its binding partners in cell lysates or even in living cells. nih.govnih.gov
The experimental workflow for target identification typically involves treating the biological sample with the photoaffinity probe, followed by UV irradiation to induce covalent crosslinking to the target proteins. nih.govresearchgate.net After cell lysis, the probe-protein adducts can be enriched and purified using the reporter tag. nih.govnih.gov For example, a biotin tag allows for affinity purification on streptavidin beads. nih.govresearchgate.net The captured proteins are then identified using proteomic techniques like mass spectrometry. nih.govresearchgate.net To distinguish specific targets from non-specifically labeled proteins, control experiments are crucial, such as competition experiments where an excess of the original, unmodified bioactive molecule is added to block specific binding of the probe. nih.gov This powerful strategy enables the unbiased identification of protein targets, providing critical insights into the mechanism of action of small molecules. nih.govnih.gov
Illustrative Case Studies of Biological Targets and Systems
The versatility of diazirine-based photoaffinity probes is demonstrated in their application across various biological systems and target classes. The following case studies highlight the utility of these tools in elucidating complex biological interactions.
Ligand-Based Receptor Capture for G Protein-Coupled Receptors (GPCRs)
The identification of transmembrane receptors for specific ligands remains a significant challenge in cell biology. nih.gov To address this, a novel trifunctional probe was designed and synthesized to facilitate the non-biased identification of such receptors. nih.govresearchgate.net This probe was engineered with three key components:
An N-hydroxysuccinimide (NHS) ester for coupling to ligands that contain free amine groups. nih.govresearchgate.net
A diazirine moiety to act as a photo-crosslinker for capturing the target receptor upon UV irradiation. nih.govresearchgate.net
A biotin group to enable affinity purification of the resulting ligand-receptor complex. nih.govresearchgate.net
As a proof-of-concept, this trifunctional probe was used to identify the receptor for the neuropeptide Substance P. The probe was first coupled to an analogue of Substance P (Ac-Nle-SP) and then incubated with cells expressing the neurokinin 1 (NK1) receptor, a known GPCR for Substance P. nih.govresearchgate.net Upon exposure to UV light, the diazirine group was activated, covalently linking the probe to the NK1 receptor. researchgate.net The cells were then lysed, and the biotin-tagged complexes were purified using streptavidin beads. Subsequent analysis by mass spectrometry successfully and exclusively identified the NK1 receptor, demonstrating the high specificity and efficacy of this approach for capturing and identifying GPCRs. nih.govresearchgate.net
Identification of Sulfated Neurosteroid Binding Sites on NMDA and GABA(A) Receptors
Endogenous sulfated neurosteroids, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and pregnenolone (B344588) sulfate (PS), are important allosteric modulators of N-methyl-d-aspartate (NMDA) and γ-aminobutyric acid type A (GABA(A)) receptors. nih.gov However, the precise binding sites that mediate their effects have been difficult to identify. To investigate these interactions, a panel of ten sulfated steroid analogues incorporating a diazirine group was synthesized for use as photoaffinity labeling reagents. nih.gov Five of these probes also included an alkyne group for subsequent "click chemistry" reactions. nih.gov
Electrophysiological studies on cultured rat hippocampal neurons were conducted to determine how these new probes modulated receptor activity compared to pregnenolone sulfate. nih.gov The researchers identified probes that mimicked the activity of PS, acting as a positive allosteric modulator (PAM) for NMDA receptors and a negative allosteric modulator (NAM) for GABA(A) receptors. nih.gov Interestingly, some of the synthesized probes were found to be positive allosteric modulators for both receptor types, an unexpected finding. nih.gov Subsequent photolabeling experiments with two of these probes on both NMDA and GABA(A) receptors demonstrated their utility in covalently modifying the receptors. nih.gov These findings pave the way for future studies to precisely map the binding sites of endogenous sulfated neurosteroids on these critical ion channels. nih.gov Further research using a diazirine-containing allopregnanolone (B1667786) analogue on purified human GABA(A) receptors has helped to identify an intersubunit steroid-binding site, highlighting the power of this technique in defining structure-activity relationships at these receptors. uic.edu
Analysis of Bioactive Peptide-Target Interactions
Identifying the specific binding sites of bioactive peptides on their protein targets can be challenging due to the complex fragmentation patterns observed in tandem mass spectrometry. acs.org To overcome this, researchers have developed cleavable photoaffinity labeling reagents. acs.orgacs.org These reagents equip a bioactive peptide with a photoreactive diazirine group linked via a cleavable linker. acs.org
The general strategy involves the following steps:
The bioactive peptide is modified with the cleavable diazirine-containing probe. acs.org
The modified peptide is incubated with its target protein, and the mixture is irradiated with UV light to induce covalent crosslinking. acs.org
The protein-peptide complex is then proteolytically digested. acs.org
The linker is cleaved, leaving only a small molecular remnant of the probe attached to the amino acid residue at the interaction site. acs.org
This small remnant is much easier to detect and pinpoint by tandem mass spectrometry compared to the entire crosslinked peptide. acs.org One such approach utilized a sulfoxide-containing diazirine (SODA) building block, where the sulfoxide (B87167) acts as an MS-labile linker. acs.org This method allows for an initial mass spectrometry event (MS2) to generate a reporter ion from the probe and a minimal fragment on the modified peptide. A subsequent fragmentation event (MS3) can then be used to unambiguously identify the photolabeled amino acid residue. acs.org This innovative approach provides a powerful tool for precisely mapping the binding hotspots of bioactive peptides on their protein targets. acs.orgacs.org
Advanced Methodologies and Analytical Techniques Coupled with Diazirine Probes
Chemoproteomic Approaches for Target Validation and Elucidation
Chemoproteomics combines chemical probes with proteomic techniques to systematically identify and characterize protein targets of small molecules in complex biological systems. rsc.orgnih.gov Diazirine-based probes, such as analogs of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, are particularly valuable in this regard due to their ability to forge covalent bonds with their interacting partners upon UV irradiation. nih.govnih.gov
Proteomic Analysis of Photo-Cross-Linked Proteins
Once a diazirine probe has been photo-cross-linked to its protein targets within a cell lysate or in living cells, the modified proteins must be identified and the specific sites of interaction mapped. This is a multi-step process that relies on a combination of powerful analytical techniques.
Mass Spectrometry-Based Identification and Characterization
Mass spectrometry (MS) is the cornerstone for identifying proteins and pinpointing the exact location of probe adduction. nih.govsemanticscholar.org After photo-cross-linking, the protein mixture is typically digested into smaller peptides using proteolytic enzymes like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The identification of cross-linked peptides is a complex bioinformatic challenge. Specialized software is often required to search the MS/MS data for peptides that have been modified by the mass of the diazirine probe remnant. rsc.orgresearchgate.net High-resolution mass spectrometers are crucial for accurately determining the mass of the modified peptides and their fragments, which in turn allows for the confident identification of the cross-linked amino acid residue. nih.gov
Studies with various alkyl diazirine probes have shown that they can react with a range of amino acids, with a noted preference for acidic residues like aspartic acid and glutamic acid. nih.govresearchgate.net This reactivity profile is important to consider when designing and interpreting chemoproteomic experiments.
Table 1: Representative Mass Spectrometry Data for a Diazirine Probe-Labeled Peptide
| Parameter | Value | Reference |
| Probe | Generic Alkyl Diazirine Probe | nih.gov |
| Target Protein | Example Protein Kinase | rsc.org |
| Parent Ion (m/z) | 856.42 | N/A |
| Charge State | +2 | N/A |
| Peptide Sequence | IGLU-E -DFGHK | nih.gov |
| Site of Modification | Glutamic Acid (E) | nih.gov |
| Mass Shift (Da) | +56.06 (remnant of diazirine probe) | N/A |
Note: This table presents hypothetical yet representative data based on findings from studies with similar diazirine probes. The bolded "E" indicates the site of cross-linking.
Affinity Purification Techniques for Labeled Complexes (e.g., Streptavidin-Biotin Enrichment)
To identify unknown protein targets from a complex mixture, the probe-labeled proteins must first be enriched. nih.gov The streptavidin-biotin interaction, one of the strongest known non-covalent interactions in biology, is a widely used tool for this purpose. nih.govnih.govthermofisher.com
In this approach, the diazirine probe, such as a derivative of this compound, is synthesized to include a biotin (B1667282) tag. After photo-cross-linking in a cellular lysate, the biotinylated proteins are captured on a solid support, typically agarose (B213101) or magnetic beads, that is coated with streptavidin. nih.govnsf.gov Unbound proteins are washed away, and the enriched, labeled proteins are then eluted for identification by mass spectrometry. nsf.gov
Table 2: Typical Workflow for Streptavidin-Biotin Enrichment of Diazirine-Labeled Proteins
| Step | Description | Purpose | Reference |
| 1. Probe Incubation | A biotinylated diazirine probe is incubated with the proteome (e.g., cell lysate). | To allow the probe to bind to its target proteins. | nih.gov |
| 2. UV Irradiation | The mixture is exposed to UV light (typically ~350-365 nm). | To activate the diazirine and induce covalent cross-linking to target proteins. | nih.gov |
| 3. Streptavidin Capture | The lysate is incubated with streptavidin-coated beads. | To selectively bind and immobilize the biotinylated protein-probe complexes. | nih.govthermofisher.com |
| 4. Washing | The beads are washed with a series of buffers. | To remove non-specifically bound proteins. | nsf.gov |
| 5. Elution | The bound proteins are released from the beads. | To collect the enriched target proteins for analysis. | nsf.gov |
| 6. Analysis | The eluted proteins are identified by mass spectrometry. | To identify the specific protein targets of the probe. | nih.govsemanticscholar.org |
Functional Assays for Validating Probe Efficacy and Biological Activity
Identifying a protein target is only the first step; it is equally important to validate that the interaction between the small molecule and the target protein leads to a functional consequence.
Electrophysiological Measurements to Assess Allosteric Modulation
For targets that are ion channels or certain types of receptors, electrophysiology is a powerful technique to measure the functional effects of a compound. criver.com Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the receptor's response to the endogenous ligand. wikipedia.org
Patch-clamp electrophysiology, for example, can directly measure the flow of ions through a channel in a cell membrane. criver.com By applying an agonist to elicit a baseline response and then co-applying the diazirine probe (or its parent compound), it is possible to determine if the compound modulates the channel's activity. A change in the current amplitude or kinetics in the presence of the compound would indicate allosteric modulation. Such functional validation is critical to confirm that the identified target from a chemoproteomic screen is biologically relevant.
Table 3: Hypothetical Electrophysiology Data for an Allosteric Modulator
| Condition | Agonist (e.g., Acetylcholine) | Modulator (e.g., Diazirine Probe Analog) | Peak Current (pA) | Fold Change | Reference |
| Control | 10 µM | 0 µM | -150 ± 12 | 1.0 | nih.gov |
| Test | 10 µM | 1 µM | -285 ± 25 | 1.9 | nih.gov |
Note: This table illustrates a hypothetical scenario where a diazirine probe analog acts as a positive allosteric modulator, enhancing the current elicited by the agonist.
Cell-Based Signaling Assays (e.g., Inositol (B14025) Monophosphate Accumulation)
Diazirine-based probes are instrumental in elucidating the intricacies of cell signaling pathways. A key application is in assays that measure the accumulation of signaling molecules, such as inositol monophosphate (IP1), to characterize receptor activation. When a ligand functionalized with a diazirine probe, like this compound, binds to its G protein-coupled receptor (GPCR), it can trigger downstream signaling cascades.
In the context of GPCRs that couple to Gq proteins, activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 is subsequently metabolized to various inositol phosphates, including inositol monophosphate. The accumulation of IP1 serves as a robust measure of receptor activation.
Crucially, it is essential to verify that the modification of a ligand with the diazirine probe does not significantly alter its binding affinity or signaling properties. Inositol monophosphate accumulation assays are frequently employed for this purpose. For instance, studies have shown that coupling a probe to a ligand, such as the neuropeptide Substance P, does not substantially interfere with its interaction with its receptor, the neurokinin 1 (NK1) receptor. nih.gov This is a critical validation step before the probe is used for target identification and other downstream applications. The non-toxic nature of labeling with compounds like [¹³C₆]myo-inositol allows for the tracking of inositol phosphate (B84403) metabolism in mammalian cells without the need for radioactive materials. nih.gov
Table 1: Research Findings from Inositol Monophosphate Accumulation Assays
| Probe/Ligand | Receptor | Assay System | Key Finding |
| Substance P coupled to a trifunctional diazirine probe | Neurokinin 1 (NK1) Receptor | Inducible expression in cells | Probe coupling did not significantly affect the Substance P-NK1 receptor interaction, validating its use for receptor capture. nih.gov |
| [¹³C₆]myo-inositol | Inositol Phosphate Kinases/Phosphatases | Human colon cancer cell line HCT116 | Enables detection and quantification of inositol phosphates by NMR, providing a non-radioactive method to study their metabolism. nih.gov |
Microscopic Techniques for Visualization of Covalent Probe-Target Adducts (e.g., Confocal Microscopy)
A significant advantage of photoaffinity labeling is the ability to visualize the covalent adducts formed between the diazirine probe and its biological target directly within a cellular context. researchgate.netnih.gov Microscopic techniques, particularly confocal microscopy, are powerful tools for this purpose.
To enable visualization, the diazirine probe is often designed as a "trifunctional" molecule. nih.gov In addition to the diazirine moiety for covalent cross-linking, the probe contains a reporter group, such as a fluorophore or a biotin tag. Following photoactivation and covalent labeling of the target protein, the reporter tag allows for the detection and localization of the probe-target adduct.
For example, a diazirine probe coupled to a ligand can be applied to cells expressing the target receptor. After UV irradiation to induce cross-linking, the cells can be imaged using confocal microscopy. If the probe includes a fluorescent tag, the localization of the fluorescence provides direct evidence of the probe binding to its target. Colocalization studies with fluorescently tagged receptors can further confirm the specificity of the interaction. nih.gov This approach has been successfully used to visualize the covalent bond formation between a Substance P-derived probe and the NK1 receptor. nih.gov
Table 2: Microscopic Visualization of Diazirine Probe-Target Adducts
| Probe System | Target | Microscopic Technique | Reporter Group | Key Finding |
| Trifunctional diazirine probe coupled to Substance P | Neurokinin 1 (NK1) Receptor | Confocal Microscopy | DyLight 594 (fluorophore) | Provided evidence of covalent bond formation between the probe and the NK1 receptor upon UV activation. nih.gov |
| Clickable myo-inositol probe | Phosphatidylinositol lipids | Fluorescence Microscopy | Fluorophore (via click chemistry) | Demonstrated probe-dependent imaging in T-24 human bladder cancer and Candida albicans cells. nih.gov |
| Diazirine-alkyne probe | General protein targets | In-gel fluorescence | TAMRA-azide (rhodamine-based dye) | Efficient labeling of target proteins in HeLa cell membranes was visualized. mdpi.com |
Computational Chemistry Applications in Diazirine Probe Design and Mechanism Elucidation
Computational chemistry provides invaluable tools for the design of diazirine probes and for understanding the fundamental mechanisms of their photoreactivity. These methods allow for the prediction of binding interactions and the elucidation of the chemical transformations that lead to covalent bond formation.
Molecular Docking and Molecular Dynamics Simulations for Binding Predictions
Before embarking on the synthesis of a diazirine-based photoaffinity probe, computational methods can be employed to predict how the modification will affect its binding to the target protein. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can be used to assess whether the addition of the diazirine group to a known ligand is likely to disrupt key binding interactions.
Molecular dynamics (MD) simulations can provide further insights by simulating the movement of the ligand-protein complex over time. This can help to evaluate the stability of the binding pose predicted by docking and to understand the dynamic nature of the interaction. By using these computational tools, researchers can rationally design probes that are more likely to retain high affinity for their target, saving significant time and resources in the laboratory.
Quantum Chemical Calculations to Understand Diazirine Reactivity and Carbene Formation
The photoreactivity of the diazirine ring is central to its function as a cross-linking agent. Upon irradiation with UV light, the diazirine undergoes a chemical transformation to generate a highly reactive carbene intermediate. mdpi.comenamine.net Quantum chemical calculations are essential for understanding the mechanistic details of this process.
Methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2) have been used to study the potential energy surfaces of the ground and excited states of diazirine. nih.gov These calculations reveal the pathways by which the photoexcited diazirine molecule evolves to form the carbene and molecular nitrogen. nih.govacs.org
These studies have shown that upon photoexcitation to the S1 state, diazirine can undergo a rapid (on the order of 100 femtoseconds) and efficient conversion to the corresponding singlet carbene. nih.gov This rapid timescale is crucial for effective photoaffinity labeling, as it ensures that the carbene is generated in close proximity to the target protein, leading to specific covalent modification. Understanding the electronic structure and reactivity of the carbene intermediate is also critical for predicting the types of bonds it is likely to form with the target protein, including insertions into C-H, N-H, and O-H bonds. enamine.net
Future Directions and Emerging Research Avenues for Diazirine Propanol Derivatives
Development of Novel Diazirine Chemistries and Photoreactive Groups
The evolution of photoaffinity labeling is intrinsically linked to the development of new photoreactive groups with improved properties. While diazirines are often preferred over other groups like benzophenones and aryl azides due to their small size and rapid reaction kinetics, research continues to refine their chemistry for greater efficiency and broader applicability. wikipedia.orgnih.govchomixbio.com
A significant area of development is the synthesis of novel diazirine structures to enhance their utility. For instance, trifluoromethylphenyl diazirines (TPD) were developed to suppress the formation of a linear diazo isomer, which can lower labeling efficiency. bldpharm.com The chemical stability of TPD derivatives allows for more complex and sophisticated probe designs. jst.go.jp More recently, heteroaromatic diazirines are being explored, combining the photoreactive properties of the diazirine with the unique electronic and structural features of heteroaromatic scaffolds, opening promising avenues in both materials science and medicinal chemistry. nih.gov
Another innovative approach is the creation of "cleavable" photoreactive groups. Researchers have developed sulfoxide-containing diazirine (SODA) building blocks that can be incorporated into probes. acs.org These SODA groups act as MS-labile linkers, meaning they can be broken apart during mass spectrometry analysis. acs.org This strategy simplifies the identification of the exact site of modification on a target protein by leaving behind a minimal, predictable chemical tag after cleavage. acs.org
Furthermore, the incorporation of diazirine moieties into unnatural amino acids like photo-leucine and photo-methionine allows for their site-specific placement within peptide probes through solid-phase peptide synthesis. nih.gov This provides precise control over the location of the photoreactive group, which is crucial for mapping protein-protein interactions with high resolution. nih.gov These advancements collectively aim to create a more diverse and sophisticated toolbox of photoreactive probes tailored for specific biological questions.
Table 1: Comparison of Common Photoreactive Groups
| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Alkyl/Aryl Diazirines | ~350-380 nm mdpi.com | Carbene wikipedia.org | Small size, high reactivity, rapid reaction, chemically stable. wikipedia.orgrsc.org | Carbene can be quenched by water, complex synthesis. rsc.orgnih.gov |
| Benzophenones | ~350-360 nm nih.gov | Triplet Biradical nih.gov | High stability, less prone to water quenching. | Larger size can perturb binding, may require longer irradiation. wikipedia.org |
| Aryl Azides | <300 nm nih.gov | Nitrene nih.gov | Relatively easy to synthesize. | Requires lower wavelength UV which can damage biomolecules, longer-lived intermediates can lead to non-specific labeling. wikipedia.orgnih.gov |
| Trifluoromethylphenyl Diazirines (TPD) | ~350 nm bldpharm.com | Carbene researchgate.net | Suppresses diazo-isomerization, high chemical stability. jst.go.jpbldpharm.com | Larger than simple alkyl diazirines. |
Expansion of Applications in Chemical Proteomics and Drug Discovery Initiatives
Diazirine-based photoaffinity labeling has become a cornerstone of chemical proteomics and drug discovery, enabling the identification of protein targets for bioactive small molecules. nih.govresearchgate.netrsc.org This technique is particularly valuable for deconvoluting the mechanism of action of drugs discovered through phenotypic screens, where the molecular target is often unknown. nih.gov By converting transient, non-covalent interactions into stable covalent bonds, PAL probes allow for the capture, enrichment, and identification of target proteins from complex cellular lysates. acs.orgnih.gov
The general workflow involves treating cells or lysates with a diazirine-containing probe, irradiating with UV light to induce crosslinking, and then using a reporter tag (like biotin) on the probe to purify the probe-protein adducts for analysis by mass spectrometry. nih.govnih.gov This strategy has been successfully applied across numerous disease areas to identify novel drug targets and to understand off-target effects, which are critical for predicting potential side effects of drug candidates. biologyinsights.comnih.gov
Emerging research is focused on expanding the scale and scope of these applications. For example, diazirine-decorated beads are being used for the systematic, affinity-based proteome profiling of unmodified natural products. nih.gov This allows for the rapid screening of complex molecules without the need for extensive chemical modification. nih.gov Furthermore, systematic evaluations of different "fully-functionalized" diazirine tags are being conducted to understand how the structure of the tag itself influences the proteomic profiles of chemical probes. nih.gov These studies provide crucial guidance for the rational design of more effective and less intrusive chemical probes for future investigations. nih.gov The ultimate goal is to create a robust and versatile platform for mapping the complete small molecule-protein interactome, providing invaluable insights into cellular function and disease. nih.govrsc.org
Table 2: Selected Applications of Diazirine Probes in Target Identification
| Bioactive Molecule Class | Research Goal | Diazirine Probe Application | Reference |
|---|---|---|---|
| Natural Products | Target deconvolution of oleanolic acid. | Synthesis of oleanolic acid photoaffinity probes to identify protein targets. | biologyinsights.comnih.gov |
| Cofactors | Interrogate proteins containing a HotDog domain. | Immobilization of coenzyme A on diazirine-decorated beads for affinity-based profiling. | nih.gov |
| Kinase Inhibitors | Profile proteome-wide kinase interactions. | Design of minimalist diazirine-containing probes based on inhibitor scaffolds for cell and tissue profiling. | researchgate.net |
| Immunosuppressants | Map binding site of rapamycin (B549165) complex. | Use of photo-rapamycin to identify the binding site hotspot within the FKBP12–rapamycin–FRB ternary complex. | bldpharm.com |
| DMD Drug Candidates | Elucidate the mechanism of action of ezutromid (B1671843). | Synthesis of photoreactive ezutromid derivatives to identify protein binding partners. | nih.gov |
Exploration of New Biological Systems and Pathways Susceptible to Photoaffinity Labeling
A key future direction for diazirine propanol (B110389) derivatives is their application to new and increasingly complex biological questions. Researchers are moving beyond simple in vitro systems to probe molecular interactions within the native environment of living cells and even whole organisms. researchgate.net This allows for the discovery of context-dependent interactions that are often missed by traditional biochemical methods. nih.gov
One major area of expansion is the study of protein interactions with other classes of biomolecules. Probes have been developed to investigate:
Protein-Carbohydrate Interactions: Glycosaminoglycans (GAGs) are complex polysaccharides involved in numerous cellular processes. nih.gov Chondroitin sulfate-based photoaffinity probes have been created to map GAG-protein interaction networks in living neurons, identifying over 50 new proteins related to neuroplasticity. nih.gov
Protein-Nucleic Acid Interactions: To understand the intricate processes of replication and transcription, diazirine-based probes have been incorporated into DNA to capture and identify interacting proteins. researchgate.netacs.org
Protein-Lipid Interactions: Diazirine analogues of lipids, such as cholesterol and phospholipids, have been synthesized to study how proteins interact with biomembranes, a process fundamental to cell signaling and structure. rsc.orgacs.org
Furthermore, diazirine probes are being used to illuminate specific cellular pathways. For example, peptide probes containing photoreactive diazirine amino acids have been designed to identify the "readers" and "erasers" of histone modifications, providing insight into the regulation of gene expression. nih.gov This approach allows for the trapping of the specific enzymes and binding proteins that recognize and alter the epigenetic landscape. nih.gov By applying these powerful tools to new biological systems, from neuronal synapses to the chromatin environment, researchers can gain unprecedented insights into the molecular basis of health and disease. biologyinsights.comnih.gov
Table 3: Examples of Biological Systems Investigated with Diazirine-Based Probes
| Biological System/Process | Probe Type | Research Objective | Reference |
|---|---|---|---|
| Neuronal Communication | Chondroitin sulfate (B86663) polysaccharide probes. | Map glycosaminoglycan-protein interaction networks relevant to neuroplasticity. | nih.gov |
| Epigenetic Regulation | Histone peptide probes with photo-amino acids. | Identify 'reader' and 'eraser' proteins of histone post-translational modifications. | nih.gov |
| Biomembrane Dynamics | Lipid analogues (e.g., cholesterol, phospholipids). | Study lipid-protein interactions within cellular membranes. | rsc.orgacs.org |
| DNA-Protein Interactions | DNA probes with diazirine-modified nucleotides. | Investigate proteins involved in replication, transcription, and recombination. | researchgate.netacs.org |
| Protein-Protein Interactions | Unnatural amino acids (e.g., photo-Leucine). | Covalently capture transient protein binding partners in living cells. | nih.govresearchgate.net |
Innovation in Synthetic Strategies for Enhanced Accessibility and Modular Probe Assembly
The widespread adoption of diazirine-based probes depends heavily on the development of efficient, reliable, and versatile synthetic methods. acs.orgnih.gov Historically, the synthesis of custom photoaffinity probes could be a significant undertaking. acs.orgnih.gov Consequently, a major focus of current research is to streamline these synthetic processes, making these powerful tools more accessible to the broader scientific community.
Key innovations in this area include:
Modular and "All-in-One" Linkers: Researchers have developed trifunctional linkers that incorporate the photoreactive diazirine, a reporter tag (or a handle for its attachment), and a functional group for conjugation to a molecule of interest into a single, modular unit. nih.govnih.govnih.gov For example, scaffolds based on lysine (B10760008) have been used to conveniently assemble these three components. nih.gov This modularity significantly simplifies the synthesis of new probes. nih.gov
Click Chemistry Integration: The incorporation of terminal alkyne groups into diazirine linkers has become a popular strategy. bldpharm.comnih.gov This allows for the use of highly efficient and bioorthogonal "click chemistry" to attach reporter tags like biotin (B1667282) or fluorophores after the photocrosslinking step, minimizing potential steric hindrance during the initial binding event. nih.govnih.gov
Novel Purification Strategies: To simplify the purification of probes, fluorous diazirine derivatives have been developed. These probes can be easily separated from non-fluorinated reaction components using fluorous chromatography, offering a practical advantage in probe synthesis. mdpi.com
These synthetic advancements are critical for the future of the field. By making diazirine probes easier to design, synthesize, and use, researchers can accelerate the pace of discovery in chemical proteomics and drug development, enabling the rapid generation and testing of new chemical tools to explore the frontiers of biology. acs.orgnih.gov
| Fluorous Tagging | Using fluorous diazirine derivatives to facilitate purification via fluorous solid-phase extraction. | Simplifies the purification process of synthetic probes. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. One approach involves functionalizing propan-1-ol with a diazirine group under controlled photochemical or thermal conditions. For example, diazirine incorporation may utilize precursor molecules like 3-methyl-3H-diazirine, which reacts with propanol derivatives in the presence of catalysts (e.g., rhodium complexes) to stabilize reactive intermediates . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity optimization requires monitoring by TLC and HPLC (C18 column, UV detection at 254 nm).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the diazirine ring and propanol chain. Key NMR signals include the diazirine methyl group (~1.5–1.7 ppm in ¹H NMR) and the hydroxyl proton (~1–3 ppm, broad). Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak (expected m/z ≈ 128–130 for [M+H]⁺). Infrared (IR) spectroscopy can validate the diazirine C=N stretch (~1650–1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer : The diazirine group enables photoaffinity labeling, a technique used to study protein-ligand interactions. Researchers irradiate the compound with UV light (365 nm) to generate reactive carbene intermediates, which crosslink with proximal biomolecules. This is critical for mapping binding sites in enzymes or receptors. Protocols involve incubating the compound with target proteins under inert conditions (argon atmosphere) to prevent side reactions .
Advanced Research Questions
Q. How can researchers address challenges in diazirine stability during photochemical crosslinking experiments?
- Methodological Answer : Diazirine stability is sensitive to ambient light and temperature. To mitigate premature degradation:
- Store the compound in amber vials at –20°C.
- Use UV light with calibrated intensity (e.g., 5 mW/cm²) to minimize overexposure.
- Include quenchers (e.g., dithiothreitol) in reaction buffers to scavenge reactive oxygen species.
Validation via LC-MS post-irradiation ensures crosslinking efficiency without diazirine decomposition .
Q. What experimental design considerations are critical for quantifying crosslinking efficiency in protein studies?
- Methodological Answer :
- Control Experiments : Use a non-photoactivatable analog (e.g., propan-1-ol without diazirine) to distinguish specific vs. nonspecific binding.
- Dose-Response : Titrate compound concentration (1–100 µM) and irradiation time (10–60 sec) to optimize signal-to-noise ratios.
- Analytical Workflow : Post-crosslinking, digest proteins with trypsin and analyze via LC-MS/MS. Use software like MaxQuant to identify crosslinked peptides, focusing on unique mass shifts (~128 Da from the diazirine group) .
Q. How can conflicting data on diazirine reactivity in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Diazirines exhibit solvent-dependent reactivity. In polar solvents (e.g., DMSO), carbene intermediates may undergo nucleophilic trapping, reducing crosslinking efficiency. In nonpolar solvents (e.g., hexane), carbene lifetime increases, enhancing reactivity. To resolve contradictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
